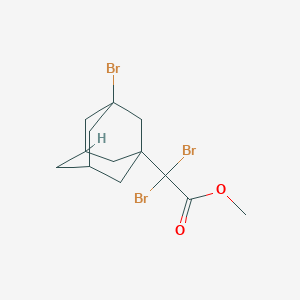![molecular formula C16H16N2O3S2 B5503986 3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.06023472 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Thieno[2,3-d]pyrimidines have been identified to possess significant antimicrobial properties. The structural similarity of these compounds to quinazolinones, which are known for their broad biological potency, suggests that they could serve as prospective drug candidates . The compound could be explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, thieno[2,3-d]pyrimidines are valuable intermediates for constructing complex heterocyclic frameworks . They can be used to synthesize various derivatives with potential applications in pharmaceuticals and agrochemicals. The compound’s unique structure could be utilized to develop new synthetic pathways for related heterocycles.
Antifungal Applications: Candida Infections
Some thieno[2,3-d]pyrimidine derivatives have shown higher antifungal activity than fluconazole against Candida fungus species . Research into the specific compound could yield new treatments for fungal infections, particularly those caused by Candida species.
Antitumor Activity: Cancer Research
Thieno[2,3-d]pyrimidines have also been explored for their antitumor properties. Studies have indicated that amino derivatives of fused furo(thieno)pyrimidines exhibit promising results in cancer research . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells.
Enzyme Inhibition: Therapeutic Agents
The structural features of thieno[2,3-d]pyrimidines make them suitable candidates for enzyme inhibition . They have been identified as inhibitors of 17β-HSD1 and zinc-binding MMP-13, enzymes involved in various diseases. The compound could be studied for its potential as a therapeutic agent targeting specific enzymes.
Chemical Biology: Probe Development
Due to their diverse biological activities, thieno[2,3-d]pyrimidines can be used to develop probes for chemical biology studies . These probes can help in understanding biological processes at the molecular level and identifying targets for drug development.
Pharmacology: Drug Design and Optimization
The compound’s structure allows for modifications that can optimize its pharmacological properties. It can be used as a scaffold for designing new drugs with improved efficacy, reduced toxicity, and better pharmacokinetic profiles .
Agricultural Chemistry: Pesticides and Herbicides
Thieno[2,3-d]pyrimidines have potential applications in agricultural chemistry as well. Their derivatives could be developed into pesticides or herbicides, offering new solutions for crop protection .
properties
IUPAC Name |
4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-16(2)6-10-11(8-21-16)23-13-12(10)14(19)18(15(22)17-13)7-9-4-3-5-20-9/h3-5H,6-8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBQQIJFBFTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)


![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)
